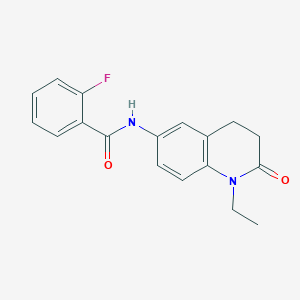![molecular formula C16H11Cl2F3N2O B2773829 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)cyclopropane-1-carboxamide CAS No. 2059279-67-1](/img/structure/B2773829.png)
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a cyclopropane carboxamide group, a chlorophenyl group, and a chloro-trifluoromethyl-pyridinyl group . These groups are common in many agrochemical and pharmaceutical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as trifluoromethylpyridines, are typically synthesized through methods involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The compound contains a cyclopropane ring, a carboxamide group, a chlorophenyl group, and a chloro-trifluoromethyl-pyridinyl group . These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
- Future Prospects : Researchers anticipate discovering novel applications for TFMP derivatives in crop protection .
- Unique Properties : The combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contributes to the biological activities of TFMP derivatives .
- Ongoing Research : Researchers continue to explore new veterinary applications for TFMP derivatives .
- Advantage : Similar to other TFMP derivatives, the presence of fluorine and the pyridine structure enhances its pest control properties compared to traditional phenyl-containing insecticides .
Agrochemicals and Crop Protection
Pharmaceuticals
Veterinary Products
Organic Synthesis
Pest Control Properties
Intermediate Synthesis
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Tfmp derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the wide use of tfmp derivatives in the agrochemical and pharmaceutical industries, it can be inferred that these compounds may have significant biological effects .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F3N2O/c17-10-1-3-11(4-2-10)23-14(24)15(5-6-15)13-12(18)7-9(8-22-13)16(19,20)21/h1-4,7-8H,5-6H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACXFAUCBZMDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2773748.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2773749.png)

![4-[6-Chloro-2-(difluoromethyl)quinazolin-4-yl]-1-(6-fluoropyridine-3-carbonyl)-1,4,7-triazecan-8-one](/img/structure/B2773751.png)
amine hydrochloride](/img/structure/B2773756.png)
![(4-methylpiperidino)[1-(6-morpholino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2773757.png)
![N-[2-(4-Fluoro-phenyl)-1-(2-morpholin-4-yl-ethylcarbamoyl)-vinyl]-benzamide](/img/structure/B2773758.png)


![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2773765.png)
![Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro-](/img/structure/B2773766.png)

![3-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2773768.png)
![7-(4-chlorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2773769.png)